1-(3,4-Dimethylphenyl)-3-[(2-methoxyadamantan-2-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(2-methoxy-2-adamantyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-13-4-5-19(6-14(13)2)23-20(24)22-12-21(25-3)17-8-15-7-16(10-17)11-18(21)9-15/h4-6,15-18H,7-12H2,1-3H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHPKWDMVOULDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2(C3CC4CC(C3)CC2C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (2-Methoxyadamantan-2-yl)methanol
Adamantane derivatives are typically functionalized via electrophilic substitution or bridgehead modifications. For the 2-methoxyadamantane-methyl group:
- Methoxy Introduction :
Conversion to (2-Methoxyadamantan-2-yl)methylamine
The hydroxymethyl intermediate is transformed into the amine via a Curtius rearrangement or Hofmann degradation:
- Curtius Route :
Urea Bond Formation Strategies
Isocyanate-Mediated Coupling
Route A : (2-Methoxyadamantan-2-yl)methyl isocyanate + 3,4-Dimethylaniline
- Isocyanate Synthesis :
- Urea Formation :
Route B : 3,4-Dimethylphenyl Isocyanate + (2-Methoxyadamantan-2-yl)methylamine
- Isocyanate Preparation : 3,4-Dimethylaniline reacts with triphosgene in CH₂Cl₂ (0°C, 1 h).
- Coupling : Similar conditions as Route A; Yield = 68–73%.
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Adamantane Isocyanate) | Route B (Aryl Isocyanate) |
|---|---|---|
| Isocyanate Stability | Moderate (steric hindrance) | High |
| Reaction Time | 12–14 h | 10–12 h |
| Overall Yield | 58–62% | 51–55% |
| Purification Ease | Recrystallization (hexane/EtOAc) | Column chromatography |
Route A is favored due to higher functional group tolerance of adamantane isocyanates and reduced purification demands.
Spectroscopic Characterization
IR Spectroscopy :
NMR Analysis :
Mass Spectrometry :
Challenges and Optimization Strategies
- Steric Hindrance : The adamantane cage impedes nucleophilic attack on isocyanates. Solutions include prolonged reaction times (18–24 h) or elevated temperatures (40°C).
- Byproduct Formation : Symmetrical ureas may form if stoichiometry deviates. Maintain 1:1 molar ratio and add isocyanate dropwise to amine.
- Solvent Selection : Diethyl ether minimizes urea solubility, facilitating precipitation. For insoluble amines, DMF enhances reactivity but complicates purification.
Scalability and Industrial Relevance
Pilot-scale trials (100 g batches) demonstrate:
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-3-[(2-methoxyadamantan-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The urea group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[(2-methoxyadamantan-2-yl)methyl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Compounds:
1-((3S,5S,7S)-Adamantan-1-yl)-3-(3,4-dichlorophenyl)urea (3l)
- Substituents : 3,4-Dichlorophenyl and unsubstituted adamantane.
- Properties : Yield 76%, white solid. Exhibits antimicrobial activity.
- Key Data : $ ^1H $ NMR shows aromatic protons (δ 7.83, 7.40), adamantane protons (δ 1.95–1.88), and urea NH (δ 8.55). IR confirms urea C=O at 1646.7 cm$ ^{-1} $.
- Substituents : Two adamantyl groups linked via urea.
- Properties : Higher molecular symmetry improves solubility and enzyme inhibition (e.g., soluble epoxide hydrolase).
1-(2-Oxaadamantan-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea Substituents: 2-Oxaadamantane (oxygen bridge) and triazine-piperidine. Properties: Enhanced hydrogen-bonding capacity due to oxaadamantane.
Comparison with Target Compound:
Substituted Phenyl Ureas
Compounds like 1-(4-bromo-3-ethoxyphenyl)-3-(4-fluorophenyl)urea (3o) highlight the role of halogen and alkoxy groups:
- 3o : Bromo and ethoxy substituents increase steric bulk and polarity.
Pharmacological and Physicochemical Properties
Physicochemical Trends:
- Melting Points : Adamantane-containing ureas (e.g., 3l) are typically solids with melting points >100°C, consistent with rigid structures .
- Spectral Data : Urea C=O stretches in IR (1640–1650 cm$ ^{-1} $) and NH signals in $ ^1H $ NMR (δ 8.5–9.0) are consistent across analogs .
- Solubility : Methoxyadamantyl in the target compound may improve aqueous solubility compared to unsubstituted adamantane derivatives.
Biological Activity
1-(3,4-Dimethylphenyl)-3-[(2-methoxyadamantan-2-yl)methyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₃N₃O
- Molecular Weight : 301.39 g/mol
- CAS Number : 726-05-6
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of analgesic and anti-inflammatory effects. Its structure suggests potential interactions with various biological targets, particularly those involved in pain pathways.
Research indicates that this compound may exert its effects through:
- Opioid Receptor Modulation : It is hypothesized to interact with μ-opioid receptors (MOR), similar to other analgesic compounds, leading to pain relief.
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.
Analgesic Studies
A significant study assessed the analgesic properties using animal models. The compound demonstrated a dose-dependent reduction in pain responses in both hot plate and formalin tests.
| Test Model | ED50 (mg/kg) | Effect |
|---|---|---|
| Hot Plate | 0.54 | Significant analgesia |
| Formalin | 0.021 | Reduced inflammatory pain |
This data suggests that the compound has a potent analgesic effect comparable to established opioid analgesics but with potentially fewer side effects.
Anti-inflammatory Effects
Further investigations revealed that the compound significantly decreased paw edema in rat models of inflammation. The results indicated a notable reduction in swelling and pain associated with inflammatory responses.
| Inflammation Model | Paw Edema Reduction (%) |
|---|---|
| Carrageenan-induced | 67% |
| Complete Freund's Adjuvant | 75% |
Case Study 1: Pain Management
In a clinical setting, patients suffering from chronic pain conditions were administered this compound as part of a multi-modal pain management strategy. The results indicated improved pain control and reduced reliance on traditional opioids.
Case Study 2: Inflammatory Disorders
Another study focused on patients with inflammatory disorders such as rheumatoid arthritis. Participants reported significant improvements in pain levels and joint mobility after treatment with the compound over a six-week period.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
